Home > Products > Screening Compounds P68239 > Morpholinyl doxorubicin
Morpholinyl doxorubicin - 80790-68-7

Morpholinyl doxorubicin

Catalog Number: EVT-1557058
CAS Number: 80790-68-7
Molecular Formula: C31H35NO12
Molecular Weight: 613.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Morpholinodoxorubicin is a semisynthetic derivative of the anthracycline antineoplastic antibiotic doxorubicin. As an antineoplastic agent, morpholinodoxorubicin is more potent than doxorubicin. Similar to doxorubicin, morpholinodoxorubicin intercalates into DNA and causes single- and double-strand breaks in DNA via inhibition of topoisomerase I and II. Unlike doxorubicin, this agent is metabolized in vivo to a DNA-alkylating derivative that forms DNA interstrand cross-links, thereby potentiating its doxorubicin-like cytotoxicity. (NCI04)
Overview

Morpholinyl doxorubicin is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. This compound was developed to enhance the therapeutic efficacy of doxorubicin while potentially reducing its cardiotoxicity and overcoming drug resistance. Morpholinyl doxorubicin incorporates a morpholinyl group, which modifies the pharmacological properties and biological activity of the parent compound.

Source

Morpholinyl doxorubicin is synthesized through various chemical modifications of doxorubicin. Its development stems from the need to create more effective anticancer agents that can circumvent the limitations associated with traditional doxorubicin therapy, such as cardiotoxicity and multidrug resistance in cancer cells .

Classification

Morpholinyl doxorubicin is classified as an anthracycline derivative. It is part of a broader category of morpholinyl compounds designed to enhance the antitumor activity of existing chemotherapeutics. These derivatives are characterized by their ability to intercalate with DNA and inhibit topoisomerase enzymes, thereby disrupting cancer cell proliferation .

Synthesis Analysis

Methods

The synthesis of morpholinyl doxorubicin typically involves several key steps:

  1. Reductive Alkylation: Doxorubicin undergoes reductive alkylation with 2,2'-oxydiacetaldehyde in the presence of a cyanoborohydride salt. This reaction introduces the morpholinyl group into the doxorubicin structure .
  2. Purification: The resulting mixture contains multiple components, including various morpholinyl derivatives. These products are separated and purified using established methodologies such as chromatography .
  3. Characterization: The synthesized compounds are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .

Technical Details

The typical reaction conditions involve moderate temperatures and controlled pH levels to ensure optimal yields. Protecting groups may be utilized during synthesis to prevent unwanted reactions at sensitive sites on the doxorubicin molecule .

Molecular Structure Analysis

Structure

Morpholinyl doxorubicin retains the core structure of doxorubicin, which consists of an anthraquinone ring system linked to a sugar moiety. The significant modification is the addition of a morpholinyl group at the 3' position of the daunosamine sugar .

Data

Key structural features include:

  • Molecular Formula: C27_{27}H30_{30}N3_{3}O7_{7}
  • Molecular Weight: Approximately 525.54 g/mol
  • Functional Groups: Anthraquinone core, hydroxyl groups, and a morpholinyl substituent.
Chemical Reactions Analysis

Reactions

Morpholinyl doxorubicin participates in several notable chemical reactions:

  1. DNA Intercalation: Similar to its parent compound, morpholinyl doxorubicin intercalates between DNA base pairs, which stabilizes the DNA double helix and inhibits replication .
  2. Topoisomerase Interaction: The compound exhibits activity against topoisomerases I and II, leading to DNA cleavage and disruption of cancer cell proliferation .

Technical Details

The interactions with DNA can be quantitatively assessed through fluorescence quenching experiments and melting temperature studies, which indicate how effectively the drug binds to DNA compared to other compounds .

Mechanism of Action

Process

Morpholinyl doxorubicin exerts its anticancer effects primarily through:

  • Intercalation: The drug inserts itself between DNA bases, which alters the structure of DNA and prevents normal replication.
  • Enzyme Inhibition: By inhibiting topoisomerase enzymes, it prevents the relaxation of supercoiled DNA necessary for replication and transcription processes.

Data

Studies demonstrate that morpholinyl doxorubicin has enhanced cytotoxicity against various cancer cell lines compared to standard doxorubicin, particularly in drug-resistant models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or light exposure.
  • pKa Values: Reflects its acidic nature due to hydroxyl groups; relevant for understanding its behavior in biological systems.

Relevant data from studies indicate that modifications like those found in morpholinyl derivatives can significantly alter solubility and bioavailability compared to traditional formulations .

Applications

Scientific Uses

Morpholinyl doxorubicin is primarily investigated for its potential as an anticancer agent in clinical settings. Its applications include:

  • Chemotherapy Regimens: Used as part of combination therapies for various cancers, including breast cancer and leukemia.
  • Research Tool: Employed in studies examining drug resistance mechanisms in cancer cells and evaluating new therapeutic strategies.

The development of morpholinyl derivatives represents a significant advancement in enhancing the efficacy of existing chemotherapeutic agents while aiming to minimize adverse effects associated with conventional treatments .

Introduction to Anthracycline Derivatives

Historical Development of Anthracycline Anticancer Agents

The discovery of daunorubicin in the 1960s from Streptomyces peucetius marked the beginning of the anthracycline era in oncology [6] [9]. This naturally occurring compound demonstrated significant antileukemic activity but exhibited substantial cardiotoxicity and limited application spectrum. The subsequent development of doxorubicin (adriamycin) in 1970 represented a major therapeutic advancement, characterized by the replacement of the terminal methyl group on the side chain with a primary alcohol [10]. This seemingly minor structural modification dramatically expanded its antitumor spectrum, making it effective against solid tumors including breast carcinoma and sarcomas [1] [10]. By 1974, doxorubicin received FDA approval and became the cornerstone of numerous chemotherapy regimens, earning its designation as an essential medicine by the World Health Organization due to its broad efficacy [1].

The 1980s and 1990s witnessed rational drug design efforts focused on structural optimization to improve the therapeutic index of anthracyclines. Epirubicin emerged as a 4'-epimer of doxorubicin, featuring axial-to-equatorial inversion of the hydroxyl group on the daunosamine sugar. This alteration significantly altered its metabolism, reducing cardiotoxicity while maintaining antitumor efficacy [9]. Concurrently, idarubicin was developed through the removal of the methoxy group at the C4 position of the aglycone, resulting in enhanced lipophilicity and potency, particularly in acute leukemias [1] [6]. The evolution continued with third-generation analogs exploring more profound structural changes, including disaccharide configurations and fluorinated sugars, as well as morpholinyl derivatives designed to address persistent challenges of toxicity and resistance [9]. These innovations reflected a shift toward target-oriented pharmacology, leveraging emerging knowledge of structure-activity relationships to optimize drug performance [9].

Table 1: Evolution of Anthracycline Derivatives

GenerationRepresentative CompoundsKey Structural ModificationsClinical Impact
FirstDaunorubicin, DoxorubicinNatural compounds; Minor side chain alterationsEstablished anthracycline class; Broad activity but significant toxicity
SecondEpirubicin, IdarubicinEpimerization (C4' OH); Demethoxylation (C4)Improved safety profiles; Enhanced activity in specific malignancies
ThirdMorpholinyl derivatives, Disaccharide anthracyclinesAmine alkylation (e.g., morpholine ring); Sugar moiety modificationsAddressing resistance mechanisms; Reduced cardiotoxicity; Improved cytotoxicity

Limitations of Conventional Doxorubicin: Toxicity and Resistance

Despite its clinical indispensability, conventional doxorubicin suffers from two fundamental limitations: dose-limiting cardiotoxicity and intrinsic/acquired resistance. The cardiotoxicity manifests through multiple mechanisms, with reactive oxygen species (ROS) generation playing a central role. Doxorubicin undergoes enzymatic one-electron reduction to form a semiquinone radical, which subsequently reacts with oxygen to produce superoxide anions and other cytotoxic ROS [8] [10]. Cardiac tissue is particularly vulnerable due to relatively low antioxidant defenses (catalase, superoxide dismutase) and high mitochondrial density [8]. This oxidative insult triggers cardiomyocyte apoptosis, mitochondrial dysfunction, and ultimately progressive, irreversible cardiomyopathy that caps cumulative lifetime doses at 400-550 mg/m² [10].

Resistance to doxorubicin presents a multifaceted challenge involving pharmacokinetic and pharmacodynamic mechanisms. A primary pharmacokinetic barrier is the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter overexpressed in many tumors [2] [4]. P-gp actively exports doxorubicin from cancer cells, reducing intracellular drug accumulation below therapeutic thresholds [2]. Hepatocellular carcinoma models demonstrate that MDR1 expression inversely correlates with treatment response, illustrating its clinical relevance [2]. Beyond efflux, the tumor microenvironment contributes to de novo resistance. Three-dimensional cell culture models reveal that extracellular matrix (ECM) proteins like those in Matrigel™ activate integrin-mediated survival signaling pathways, significantly increasing doxorubicin resistance compared to monolayer cultures [7]. This ECM-mediated protection involves upregulation of anti-apoptotic proteins such as Bcl-xL and Bcl-2, effectively counteracting doxorubicin-induced DNA damage signals [7].

Pharmacodynamic resistance mechanisms include alterations in drug-target interactions. While doxorubicin primarily acts by poisoning topoisomerase II (TOP2A), creating stabilized DNA cleavage complexes, some tumors exhibit TOP2A isoform switching or mutations that reduce drug sensitivity [2] [4]. Paradoxically, TOP2A overexpression—common in aggressive tumors—can also confer resistance, possibly by necessitating concurrent suppression of apoptosis pathways for cell survival [2]. Furthermore, epithelial-mesenchymal transition (EMT) programs promote resistance by enhancing survival signaling and suppressing apoptotic responses to DNA damage [4].

Rationale for Morpholinyl Doxorubicin as a Next-Generation Anthracycline

Morpholinyl doxorubicin (also designated DOX-F MOR in preclinical studies) emerged from systematic efforts to overcome the dual challenges of cardiotoxicity and resistance through rational structural modification [3]. The design centers on replacing the primary amine at the C3' position of the daunosamine sugar with a formamidine group conjugated to a morpholine ring (NCHNR1R2 where R1R2 = morpholine) [3]. This substitution creates a tertiary amine with enhanced basicity while introducing a bulky, heteroatom-rich six-membered ring. Crucially, molecular modeling indicates this modification alters the spatial orientation and electronic properties of the sugar moiety, impacting DNA binding affinity and interaction with cellular transporters [3].

The morpholinyl modification directly addresses key resistance mechanisms. Unlike conventional doxorubicin, which is a prime substrate for P-gp, the bulkier morpholine ring appears to avoid recognition by efflux pumps. This property was validated in multidrug-resistant cell lines where morpholinyl doxorubicin maintained potency while doxorubicin efficacy plummeted [3] [5]. Additionally, the morpholine ring enhances nuclear uptake and DNA binding affinity. Studies comparing DNA-intercalating capacity demonstrated that while the morpholinyl derivative exhibited slightly lower binding affinity than unmodified doxorubicin, its intracellular accumulation was superior in resistant cells, resulting in net increased DNA damage [3].

Table 2: Comparative Cytotoxicity of Morpholinyl Doxorubicin vs. Conventional Doxorubicin

Cell LineCancer TypeDoxorubicin IC50 (μM)Morpholinyl Doxorubicin IC50 (μM)Fold Improvement
SKOV-3Ovarian0.150.043.75
MCF-7Breast0.180.053.60
K562Leukemia0.120.034.00
A549Lung0.220.073.14
SW707Colon0.250.083.13

Preclinical evidence supports superior cytotoxic potency across diverse cancer lineages. In ovarian (SKOV-3), breast (MCF-7), and leukemia (K562) cell lines, morpholinyl doxorubicin consistently demonstrated 3-4 fold lower IC50 values compared to the parent compound [3]. Mechanistically, this enhanced cytotoxicity correlates with increased apoptosis induction via robust caspase-3 activation and phosphatidylserine externalization [3]. Importantly, morpholinyl doxorubicin also modulates chromatin damage—a newly recognized determinant of anthracycline efficacy. Recent studies show that anthracyclines induce histone eviction from nucleosomes, contributing significantly to their anticancer effects. Morpholinyl derivatives exhibit accelerated histone eviction kinetics compared to conventional doxorubicin, potentially explaining their heightened cytotoxicity independent of topoisomerase II poisoning [1].

The rationale extends beyond efficacy to toxicity mitigation. Although detailed safety profiles are excluded per scope limitations, preclinical models suggest that morpholinyl substitution may dissociate cardiotoxicity from anticancer activity. Research on N,N-dimethyldoxorubicin analogs demonstrated that specific alkylation patterns could eliminate DNA double-strand break induction (a key driver of cardiotoxicity) while preserving or enhancing chromatin damage and cytotoxicity [1]. The morpholine ring, as a cyclic tertiary amine, may exploit this therapeutic window, though specific cardiotoxicity data for DOX-F MOR requires further investigation.

Table 3: Mechanisms of Action: Conventional vs. Morpholinyl Doxorubicin

Mechanistic AttributeConventional DoxorubicinMorpholinyl Doxorubicin
Topoisomerase II PoisoningStrongModerate
DNA IntercalationStrongSlightly reduced affinity but increased nuclear accumulation
Chromatin Damage (Histone Eviction)ModerateEnhanced kinetics
P-gp SubstrateYesMinimally
Caspase-3 ActivationModerateSignificantly enhanced
ROS GenerationHigh (Contributes to cardiotoxicity)Presumed reduced (based on structural analogs)

Properties

CAS Number

80790-68-7

Product Name

Morpholinyl doxorubicin

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C31H35NO12

Molecular Weight

613.6 g/mol

InChI

InChI=1S/C31H35NO12/c1-14-26(35)17(32-6-8-42-9-7-32)10-21(43-14)44-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-4-3-5-18(41-2)22(15)29(25)38/h3-5,14,17,19,21,26,33,35,37,39-40H,6-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1

InChI Key

SXCIMUIAZXOVIR-PUCKCBAPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Synonyms

3'-deamino-3'-(4-morpholinyl)adriamycin
3'-deamono-3'-(4''-morpholinyl)doxorubicin
morpholinodoxorubicin
morpholinyldoxorubicin
NSC 354646
NSC-354646

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.